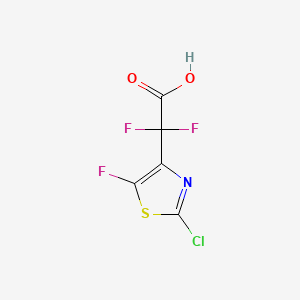
2-(2-Chloro-5-fluorothiazol-4-yl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazole ring substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-fluoro-1,3-thiazole with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The chlorine and fluorine atoms on the thiazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid include other thiazole derivatives with different substituents, such as:
- 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
- 2-(2-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
- 2-(2-chloro-5-methyl-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
Uniqueness
The uniqueness of 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid lies in its specific combination of substituents on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where these unique properties are advantageous.
Propiedades
Fórmula molecular |
C5HClF3NO2S |
|---|---|
Peso molecular |
231.58 g/mol |
Nombre IUPAC |
2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C5HClF3NO2S/c6-4-10-1(2(7)13-4)5(8,9)3(11)12/h(H,11,12) |
Clave InChI |
FUQQCMXSDIMXGN-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(SC(=N1)Cl)F)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















